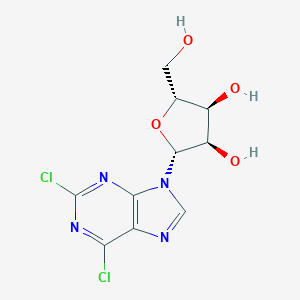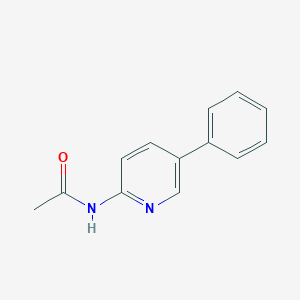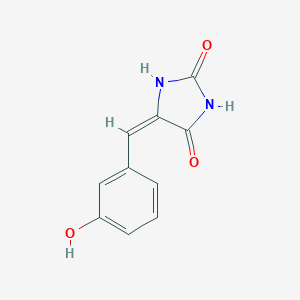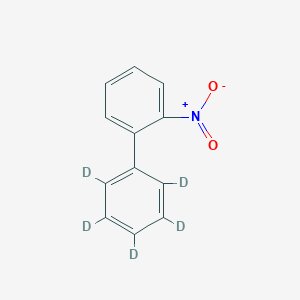
2,6-ジクロロプリンリボシド
概要
説明
(2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
科学的研究の応用
酵素合成
この化合物は、ジハロゲン化ヌクレオシド類似体の酵素合成に使用されています . このプロセスには、ウリジンまたはチミジンを糖供与体として使用するトランスグリコシル化反応における熱安定性ヌクレオシドホスホリラーゼが含まれます .
抗増殖活性
2,6-ジクロロプリンリボシドを含むジハロゲン化ヌクレオシド類似体は、白血病細胞株における抗増殖活性について研究されてきました . ジハロゲン化ヌクレオシド類似体によるHL-60細胞の阻害は、モノハロゲン化クラドリビンよりも大幅に低いことがわかりました .
合成におけるビルディングブロック
2,6-ジクロロプリン-9-β-D-リボシドはビルディングブロックです . それは、タンパク質のヌクレオチド結合部位のための光親和性プローブの合成に使用されてきました .
動力学および基質特異性の研究
関連化合物である6-クロロプリンリボシドは、アデノシンデアミナーゼの動力学および基質特異性を研究するために使用されています .
ヌクレオシド誘導体の合成
6-クロロプリンリボシドは、9-(2,3-ジデオキシ-2-フルオロ-β-D-スレオ-ペントフラノシル)アデニンなどのヌクレオシド誘導体の合成を容易にするためにベンゾイル化されます .
プリン基質アナログ
NMP、NDP、またはNTPへのリン酸化後、イノシン一リン酸脱水素酵素(IMPDH)、バクテリオファージT4 RNAリガーゼ(EC 6.5.1.3)、および膵臓フィブヌクレアーゼAなどの酵素を使用した研究でプリン基質アナログとして使用されます .
作用機序
Target of Action
2,6-Dichloropurine riboside is a useful reagent that can be used to design AB680 as an effective and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway, which is involved in various physiological and pathological processes.
Mode of Action
It is known to interact with its target, cd73, and inhibit its activity . This inhibition could lead to changes in the purinergic signaling pathway, affecting the levels of certain nucleotides in the body.
Biochemical Pathways
The compound is involved in the purine salvage pathway, a crucial biochemical pathway in the body. This pathway is responsible for the synthesis of nucleotides from intermediates in the degradative pathway for nucleotides . By inhibiting CD73, 2,6-Dichloropurine riboside could potentially affect this pathway and its downstream effects.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 2,6-Dichloropurine riboside could be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C
生化学分析
Biochemical Properties
It is known that it can be used to design AB680, a potent and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in purine metabolism by converting AMP to adenosine. Therefore, it can be inferred that 2,6-Dichloropurine riboside might interact with enzymes, proteins, and other biomolecules involved in purine metabolism.
Cellular Effects
Given its potential role in the design of AB680, a potent and selective inhibitor of CD73 , it might influence cell function by modulating purine metabolism and adenosine levels. Adenosine is a signaling molecule that can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a useful reagent in the design of AB680, a potent and selective inhibitor of CD73 . CD73 is an enzyme that catalyzes the conversion of AMP to adenosine, a crucial step in purine metabolism. Therefore, it can be inferred that 2,6-Dichloropurine riboside might exert its effects at the molecular level by influencing the activity of CD73 and thereby modulating purine metabolism and adenosine levels.
Metabolic Pathways
2,6-Dichloropurine riboside is likely to be involved in purine metabolism, given its potential role in the design of AB680, a potent and selective inhibitor of CD73 . CD73 is an enzyme that plays a crucial role in purine metabolism by converting AMP to adenosine. Therefore, 2,6-Dichloropurine riboside might interact with enzymes or cofactors involved in purine metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, specifically 2,6-dichloropurine.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as tetrahydrofuran-3,4-diol, under acidic or basic conditions to form the nucleoside analog.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The chlorine atoms on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced purine or sugar derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and potential modifications.
Biology:
- Investigated for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
- Studied for its effects on cellular processes and enzyme interactions.
Medicine:
- Explored as a potential antiviral agent against viruses such as HIV and hepatitis.
- Investigated for its anticancer properties, particularly in targeting rapidly dividing cells.
Industry:
- Used in the development of pharmaceuticals and therapeutic agents.
- Studied for its potential applications in biotechnology and drug delivery systems.
類似化合物との比較
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: A nucleoside analog with antiviral properties, particularly against cytomegalovirus.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Comparison:
Uniqueness: (2R,3R,4S,5R)-2-(2,6-Dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific structural features, such as the dichloropurine base and the tetrahydrofuran sugar moiety. These features may confer distinct biological activities and therapeutic potential.
Efficacy: The efficacy of this compound may vary compared to other nucleoside analogs, depending on the target virus or cancer type.
Toxicity: The toxicity profile of this compound may differ from other nucleoside analogs, influencing its suitability for specific therapeutic applications.
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWZGVMHDPCRS-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-dichloropurine riboside in nucleoside chemistry?
A1: 2,6-Dichloropurine riboside serves as a versatile synthetic intermediate in nucleoside chemistry. Its importance lies in the reactivity of the two chlorine atoms, which can be selectively substituted to introduce various functionalities. For instance, research has demonstrated its use in synthesizing (15)N double-labeled guanosine. [] This involves reacting 2,6-dichloropurine riboside with specific reagents in a sequential one-pot C-O and C-N cross-coupling reaction using a palladium catalyst. [] This highlights the potential of 2,6-dichloropurine riboside in creating modified nucleosides for various applications, including biological studies and drug development.
Q2: Can you elaborate on the synthesis of 2-hydrazinoadenosine and the role of 2,6-dichloropurine riboside in this process?
A2: 2-Hydrazinoadenosine is a modified nucleoside with interesting pharmacological properties, particularly as a potent and selective coronary vasodilator. [] A key precursor in its synthesis is 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. A novel method for preparing this precursor involves reacting 2',3',5'-tri-O-acetyl-6-chloroguanosine with tert-butyl nitrite and CuCl in a chloroform solution saturated with chlorine gas. [] This reaction efficiently introduces the second chlorine atom at the 2-position of the purine ring, forming the desired 2',3',5'-tri-O-acetyl-2,6-dichloropurine riboside. This compound can then be further modified to ultimately yield 2-hydrazinoadenosine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)










